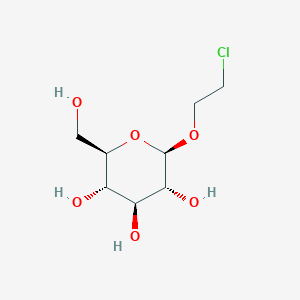

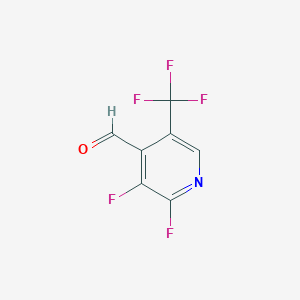

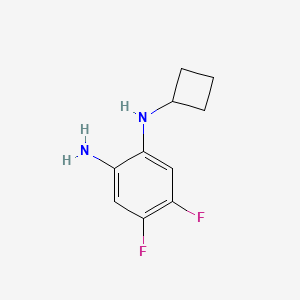

![molecular formula C8H13NO4S B1436139 (3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol CAS No. 944070-25-1](/img/structure/B1436139.png)

(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol

Overview

Description

Pyrano[3,2-d]thiazole-6,7-diol-d3 is a heterocyclic organic compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a fused pyrano and thiazole ring system, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

Pyrano[3,2-d]thiazole-6,7-diol-d3 is a heterocyclic organic compound that has been studied for its chemical and biological properties

Mode of Action

. This synthesis process could potentially influence its interaction with its targets.

Biochemical Pathways

, suggesting that they may affect pathways related to these diseases.

Action Environment

, suggesting that the synthesis environment could potentially influence the compound’s properties.

Biochemical Analysis

Biochemical Properties

Pyrano[3,2-d]thiazole-6,7-diol-d3 plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been shown to act as a glycosidase inhibitor, which means it can interfere with the activity of glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates . This inhibition can affect various biological processes, including carbohydrate metabolism and cell signaling pathways. Additionally, pyrano[3,2-d]thiazole-6,7-diol-d3 interacts with proteins involved in cellular signaling and metabolic pathways, further influencing cellular functions.

Cellular Effects

Pyrano[3,2-d]thiazole-6,7-diol-d3 has been observed to impact various types of cells and cellular processes. In cancer cell lines, such as the MCF-7 breast cancer cell line, pyrano[3,2-d]thiazole-6,7-diol-d3 has demonstrated antitumor activity . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced cancer cell viability.

Molecular Mechanism

The molecular mechanism of action of pyrano[3,2-d]thiazole-6,7-diol-d3 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a glycosidase inhibitor, pyrano[3,2-d]thiazole-6,7-diol-d3 binds to the active site of glycosidases, preventing them from catalyzing the hydrolysis of glycosidic bonds . This inhibition can lead to the accumulation of glycosylated substrates and disrupt normal cellular functions. Additionally, pyrano[3,2-d]thiazole-6,7-diol-d3 can modulate the activity of other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrano[3,2-d]thiazole-6,7-diol-d3 can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrano[3,2-d]thiazole-6,7-diol-d3 remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to pyrano[3,2-d]thiazole-6,7-diol-d3 in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of pyrano[3,2-d]thiazole-6,7-diol-d3 vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antitumor activity and modulation of metabolic pathways . At higher doses, pyrano[3,2-d]thiazole-6,7-diol-d3 can cause toxic or adverse effects, including cellular toxicity and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which pyrano[3,2-d]thiazole-6,7-diol-d3 exerts its optimal biological activity.

Metabolic Pathways

Pyrano[3,2-d]thiazole-6,7-diol-d3 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. As a glycosidase inhibitor, it affects carbohydrate metabolism by preventing the breakdown of glycosidic bonds . This can lead to changes in the levels of metabolites involved in energy production and storage. Additionally, pyrano[3,2-d]thiazole-6,7-diol-d3 can influence other metabolic pathways by modulating the activity of key enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[3,2-d]thiazole-6,7-diol-d3 typically involves multi-component reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired pyrano[3,2-d]thiazole derivatives under controlled conditions.

Industrial Production Methods: While specific industrial production methods for Pyrano[3,2-d]thiazole-6,7-diol-d3 are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrano[3,2-d]thiazole-6,7-diol-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where functional groups on the pyrano or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,2-d]thiazole-6,7-dione, while reduction could produce pyrano[3,2-d]thiazole-6,7-diol.

Scientific Research Applications

Pyrano[3,2-d]thiazole-6,7-diol-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

Industry: It is utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Pyrano[2,3-d]thiazole-6,7-diol: Similar in structure but with different ring fusion.

Thiazolo[4,5-b]pyridine: Another heterocyclic compound with a thiazole ring fused to a pyridine ring.

Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidine: A compound with a similar core structure but additional ring systems.

Uniqueness: Pyrano[3,2-d]thiazole-6,7-diol-d3 is unique due to its specific ring fusion and the presence of deuterium atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name |

(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1/i5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXTSWSUAJOJZ-ACDYGFEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2C(C(C(OC2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@H](O[C@]2([C@@]1(N=C(S2)C)[2H])[2H])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

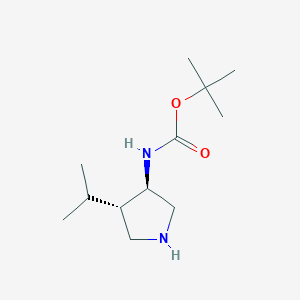

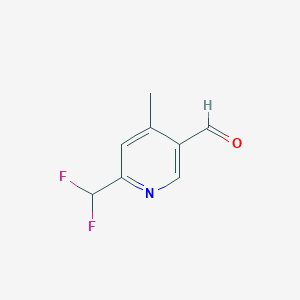

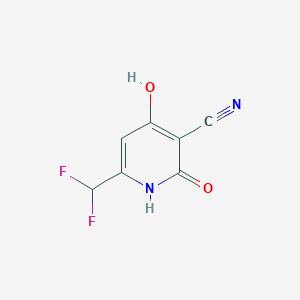

![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)

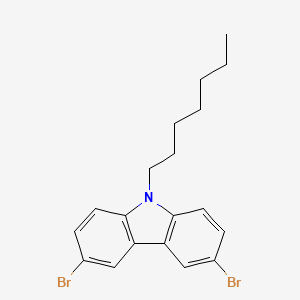

![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)